N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a methoxy-methylbenzenesulfonamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Benzofuran compounds, which are a significant component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets leading to their biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often require the use of catalysts such as AlCl3 to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The methoxy and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield benzofuran-2-yl ketones, while reduction of the benzofuran ring can produce dihydrobenzofuran derivatives .
Scientific Research Applications
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Benzothiophene derivatives: These compounds have a similar structure but contain a sulfur atom instead of oxygen in the ring, leading to different chemical and biological properties.
Uniqueness
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropyl and sulfonamide groups differentiates it from other benzofuran derivatives, potentially enhancing its therapeutic potential .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13-11-15(7-8-17(13)24-2)26(22,23)20-10-9-16(21)19-12-14-5-3-4-6-18(14)25-19/h3-8,11-12,16,20-21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPOXCZPFKMLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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